Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate
Description
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate is a heterocyclic compound featuring a benzofuran core linked to a 2,3-dihydrobenzo[b][1,4]dioxine moiety via a carboxamide bridge. This structure combines aromatic and oxygen-rich heterocycles, making it a candidate for pharmaceutical and materials science research.
Properties
IUPAC Name |
ethyl 3-(2,3-dihydro-1,4-benzodioxine-3-carbonylamino)-1-benzofuran-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO6/c1-2-24-20(23)18-17(12-7-3-4-8-13(12)27-18)21-19(22)16-11-25-14-9-5-6-10-15(14)26-16/h3-10,16H,2,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJMHJMYDVIQXOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2O1)NC(=O)C3COC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzofuran-2-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzofuran moiety with a dihydrobenzo[b][1,4]dioxine derivative. The presence of these heterocycles contributes to its biological activity.
Molecular Formula: C₁₉H₁₇N₁O₅
Molecular Weight: 333.35 g/mol
CAS Number: [insert CAS number if available]
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation: It potentially interacts with various receptors, modulating their activity and influencing cellular responses.
- Antioxidant Activity: The structural features may confer antioxidant properties, protecting cells from oxidative stress.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. For instance, it has been shown to exhibit significant cytotoxicity against various cancer cell lines.
The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells.
Antimicrobial Activity
This compound has also been evaluated for antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Candida albicans | 10 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Study on Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized analogs of this compound and assessed their anticancer properties. The lead compound demonstrated an IC50 value of 0.88 µM against PARP1, indicating strong potential as an anticancer agent targeting DNA repair mechanisms .
Study on Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of the compound against multi-drug resistant strains of bacteria. Results indicated that it effectively inhibited growth at low concentrations, suggesting its potential use in treating resistant infections .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural uniqueness lies in its carboxamido-linked benzofuran and dihydrobenzodioxine groups. Key analogues include:
Key Observations :
- Conversely, simpler esters (e.g., ) prioritize synthetic accessibility and purity.
- Molecular Complexity : Compounds like exhibit significantly higher molecular weights (>1150 Da) due to chroman and dodecanedioate moieties, suggesting specialized biological roles compared to the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
